molecular formula C15H13NO2 B8248979 (r)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol

(r)-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol

Cat. No.: B8248979
M. Wt: 239.27 g/mol
InChI Key: IZKPOGDNFMTRFD-ZDUSSCGKSA-N
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Description

®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol is a chiral compound that features both an oxazoline ring and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol typically involves the cyclization of an appropriate precursor. One common method is the reaction of a phenolic compound with an amino alcohol in the presence of a dehydrating agent. The reaction conditions often include:

    Solvent: Toluene or dichloromethane

    Catalyst: Lewis acids such as zinc chloride or boron trifluoride

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone.

    Reduction: The oxazoline ring can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino alcohol derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, ®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol can be used as a chiral ligand or catalyst in asymmetric synthesis.

Biology

Medicine

Research may explore its use as a building block for drug development, particularly in the synthesis of chiral drugs.

Industry

In material science, this compound could be used in the development of new polymers or as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol would depend on its specific application. In catalysis, it may act by coordinating to a metal center and facilitating the transfer of chiral information. In biological systems, it could interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)ethanol
  • ®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)aniline
  • ®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzoic acid

Uniqueness

The presence of both an oxazoline ring and a phenol group in ®-2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenol makes it unique compared to other similar compounds. This dual functionality can provide distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-14-9-5-4-8-12(14)15-16-13(10-18-15)11-6-2-1-3-7-11/h1-9,13,17H,10H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKPOGDNFMTRFD-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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